Cas no 556038-75-6 (3,5-dibromo-4-iodophenol)
3,5-dibromo-4-iodophenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 3,5-dibromo-4-iodo-
- 3,5-dibromo-4-iodophenol
- D76418
- SCHEMBL6802216
- CS-0104565
- DTXSID00627099
- 556038-75-6
- EN300-1692619
-
- Inchi: 1S/C6H3Br2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
- InChI Key: LNUGCGTZSRCVPL-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(C=C1Br)O)Br
Computed Properties
- Exact Mass: 375.75899
- Monoisotopic Mass: 375.75954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
3,5-dibromo-4-iodophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX28058-50mg |
3,5-Dibromo-4-iodophenol |
556038-75-6 | 95% | 50mg |
$609.00 | 2023-12-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1175205-1g |
3,5-Dibromo-4-iodophenol |
556038-75-6 | 95% | 1g |
¥13370.00 | 2024-05-09 | |
| Enamine | EN300-1692619-0.05g |
3,5-dibromo-4-iodophenol |
556038-75-6 | 95% | 0.05g |
$347.0 | 2023-09-20 | |
| Enamine | EN300-1692619-0.1g |
3,5-dibromo-4-iodophenol |
556038-75-6 | 95% | 0.1g |
$518.0 | 2023-09-20 | |
| Enamine | EN300-1692619-0.25g |
3,5-dibromo-4-iodophenol |
556038-75-6 | 95% | 0.25g |
$743.0 | 2023-09-20 | |
| Enamine | EN300-1692619-0.5g |
3,5-dibromo-4-iodophenol |
556038-75-6 | 95% | 0.5g |
$1170.0 | 2023-09-20 | |
| Enamine | EN300-1692619-1.0g |
3,5-dibromo-4-iodophenol |
556038-75-6 | 95% | 1g |
$1500.0 | 2023-06-04 | |
| Enamine | EN300-1692619-2.5g |
3,5-dibromo-4-iodophenol |
556038-75-6 | 95% | 2.5g |
$2940.0 | 2023-09-20 | |
| Enamine | EN300-1692619-5.0g |
3,5-dibromo-4-iodophenol |
556038-75-6 | 95% | 5g |
$4349.0 | 2023-06-04 | |
| Enamine | EN300-1692619-10.0g |
3,5-dibromo-4-iodophenol |
556038-75-6 | 95% | 10g |
$6450.0 | 2023-06-04 |
3,5-dibromo-4-iodophenol Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3,5-dibromo-4-iodophenol
Introduction to 3,5-dibromo-4-iodophenol (CAS No. 556038-75-6)
3,5-dibromo-4-iodophenol, identified by its Chemical Abstracts Service (CAS) number 556038-75-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of halogenated aromatic hydrocarbons, characterized by the presence of both bromine and iodine substituents on a phenolic ring. The unique structural arrangement of these halogens imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The synthesis and application of 3,5-dibromo-4-iodophenol have been extensively explored in recent years, particularly in the development of novel therapeutic agents. The presence of both bromine and iodine atoms allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures. These reactions are widely utilized in the pharmaceutical industry to create novel heterocyclic compounds with enhanced biological activity.
In the realm of medicinal chemistry, 3,5-dibromo-4-iodophenol has been investigated for its potential role in the synthesis of antimicrobial and anticancer agents. The halogenated aromatic core is a common motif in many bioactive molecules, exhibiting favorable interactions with biological targets. Recent studies have demonstrated that compounds containing both bromine and iodine substituents often exhibit improved pharmacokinetic properties, including enhanced solubility and metabolic stability.
One of the most compelling aspects of 3,5-dibromo-4-iodophenol is its versatility as a building block in drug discovery. Researchers have leveraged its unique reactivity to develop new derivatives with tailored biological activities. For instance, modifications at the phenolic hydroxyl group can lead to the formation of esters or ethers, which can further be incorporated into larger molecular frameworks. This flexibility underscores the compound's importance as a synthetic intermediate.
The pharmaceutical industry has shown particular interest in halogenated phenols due to their broad spectrum of biological activities. 3,5-dibromo-4-iodophenol has been employed in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The halogen atoms can serve as anchors for binding to specific protein domains, thereby modulating enzyme activity. Preliminary studies suggest that derivatives of this compound may exhibit potent inhibitory effects against certain kinases involved in tumor progression.
Additionally, 3,5-dibromo-4-iodophenol has found utility in the development of antimicrobial agents. The structural features of this compound can be exploited to design molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The combination of bromine and iodine substituents may enhance the compound's ability to interact with bacterial targets, leading to improved efficacy against resistant strains.
The chemical properties of 3,5-dibromo-4-iodophenol also make it a suitable candidate for material science applications. Halogenated aromatic compounds are known for their electronic characteristics, which can be tailored for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a precursor for conductive polymers and organic semiconductors, highlighting its broader utility beyond pharmaceuticals.
In conclusion, 3,5-dibromo-4-iodophenol (CAS No. 556038-75-6) represents a fascinating compound with diverse applications in synthetic chemistry and drug discovery. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents across multiple therapeutic areas. As research continues to uncover new synthetic strategies and biological applications, the significance of this compound is expected to grow further.
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